3,6-Dimethylidenecyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-quinodimethane is a quinodimethane.
Scientific Research Applications
Chemical Reactivity and Applications
3,6-Dimethylidenecyclohexa-1,4-diene, and its derivatives, have been studied for their unique chemical reactivity and applications in synthetic chemistry. For instance, 3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene has been shown to react with electron-rich heterocycles and trimethoxybenzene in a regioselective manner, producing 2-aryl substituted p-xylenes. This reaction, catalyzed by zinc dichloride or concentrated sulfuric acid, highlights the compound's potential in the regioselective arylation of aromatic compounds (Alonso & Yus, 1991).
Structural Studies and Properties
The molecular and crystal structures of various cyclohexa-1,4-diene derivatives have been analyzed to understand their conformational behavior. For example, studies on tetraphenyl-3,6-dicarbomethoxycyclohexa-1,4-diene and dimethyl derivatives revealed insights into their bond lengths and planarity, which are essential for understanding their chemical properties and reactivity (Bennett & Purdham, 1978).
Decomposition and Pyrolysis Studies
The thermal decomposition of derivatives like cis-3,6-dimethylcyclohexa-1,4-diene has been studied, revealing insights into their decomposition pathways. Such studies are crucial in fields like combustion modeling, as they provide fundamental understanding of the stability and reaction mechanisms of these compounds under thermal stress (Frey, Krantz & Stevens, 1969).
Applications in Organic Synthesis
These compounds also find applications in organic synthesis. For example, 3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene reacts with silyl enol ethers derived from ketones to yield α-arylated ketones. This demonstrates its utility in the regioselective functionalization of ketones, a crucial reaction in organic synthesis (Alonso & Yus, 1991).
Properties
CAS No. |
502-86-3 |
---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
3,6-dimethylidenecyclohexa-1,4-diene |
InChI |
InChI=1S/C8H8/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H2 |
InChI Key |
NRNFFDZCBYOZJY-UHFFFAOYSA-N |
SMILES |
C=C1C=CC(=C)C=C1 |
Canonical SMILES |
C=C1C=CC(=C)C=C1 |
502-86-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.